

1H NMR and 13C NMR analysis of poly(allyl glycidyl ether)

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Compound of Interest

Compound Name: Allyl glycidyl ether

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An essential tool for polymer characterization, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure, composition, and dynamics. This guide offers a comparative analysis of the ^1H and ^{13}C NMR spectra of poly(**allyl glycidyl ether**) (PAGE) and its common alternatives, including poly(ethyl glycidyl ether) (PEGE), poly(propylene glycol) diglycidyl ether (PPGDGE), and poly(glycidyl methacrylate) (PGMA). The data presented is intended for researchers, scientists, and drug development professionals working with these polymers.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the key ^1H and ^{13}C NMR chemical shifts for poly(**allyl glycidyl ether**) and its alternatives. These values are critical for identifying the polymers and understanding their structural nuances.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Poly(**allyl glycidyl ether**) and Alternatives

Polymer	Backbone Protons (-CH ₂ -CH-O-)	Side-Chain Protons	Reference Solvent
Poly(allyl glycidyl ether) (PAGE)	3.4 - 3.7	Allyl: -CH ₂ - (d): ~4.0, =CH- (m): ~5.9, =CH ₂ (m): ~5.2	CDCl ₃
PAGE (cis-propenyl isomer)	3.4 - 3.7	Propenyl: =CH-CH ₃ (d): ~1.6, =CH-O- (q): ~4.3, -O-CH= (d): ~6.2	CDCl ₃
Poly(ethyl glycidyl ether) (PEGE)	3.4 - 3.8	Ethyl: -O-CH ₂ - (q): ~3.5, -CH ₃ (t): ~1.2	D ₂ O
Poly(propylene glycol) diglycidyl ether (PPGDGE)	3.1 - 3.8	Propylene glycol: -CH(CH ₃)- (m), -CH ₂ - (m), -CH ₃ (d): ~1.1	CDCl ₃
Poly(glycidyl methacrylate) (PGMA)	1.8 - 2.1 (-CH ₂ -), 0.8 - 1.2 (-CH ₃)	Glycidyl: -O-CH ₂ - (m): 3.8-4.3, -CH- (m): ~3.2, Epoxide CH ₂ (m): 2.6-2.9	CDCl ₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Poly(allyl glycidyl ether) and Alternatives

Polymer	Backbone Carbons (-CH ₂ -CH-O-)	Side-Chain Carbons	Reference Solvent
Poly(allyl glycidyl ether) (PAGE)	~70-80	Allyl: -CH ₂ -: ~72, =CH-: ~135, =CH ₂ : ~117	CDCl ₃
PAGE (cis-propenyl isomer)	~70-80	Propenyl: =CH-CH ₃ : ~9.5, =CH-O-: ~100, - O-CH=: ~145	CDCl ₃
Poly(ethyl glycidyl ether) (PEGE)	~62, ~71, ~80	Ethyl: -O-CH ₂ -: ~66.5, -CH ₃ : ~14.6	D ₂ O
Poly(propylene glycol) diglycidyl ether (PPGDGE)	Not explicitly detailed in search results	Propylene glycol & glycidyl carbons	CDCl ₃
Poly(glycidyl methacrylate) (PGMA)	~54 (-C-), ~45 (-CH ₂ -), ~18 (-CH ₃)	Glycidyl: -O-CH ₂ -: ~66, -CH-: ~51, Epoxide CH ₂ : ~44; Carbonyl: ~177	CDCl ₃

Experimental Protocols

The following is a general methodology for acquiring ¹H and ¹³C NMR spectra of polyethers, based on standard laboratory practices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Sample Preparation

- **Dissolution:** Dissolve 10-20 mg of the polymer sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the polymer's solubility.
- **Homogenization:** Ensure the sample is fully dissolved by gentle vortexing or agitation. For viscous solutions, slight warming may be necessary.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy

- Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient.
- Parameters:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
 - Relaxation Delay (d1): A delay of 1-5 seconds is used to allow for full relaxation of the protons.
 - Acquisition Time: Typically 2-4 seconds.
 - Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

^{13}C NMR Spectroscopy

- Spectrometer: A spectrometer operating at 75-125 MHz for ^{13}C is used.
- Parameters:
 - Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or similar).
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): A delay of 2-10 seconds is recommended.
 - Acquisition Time: Typically 1-2 seconds.
 - Referencing: The spectrum is referenced to the solvent peak.

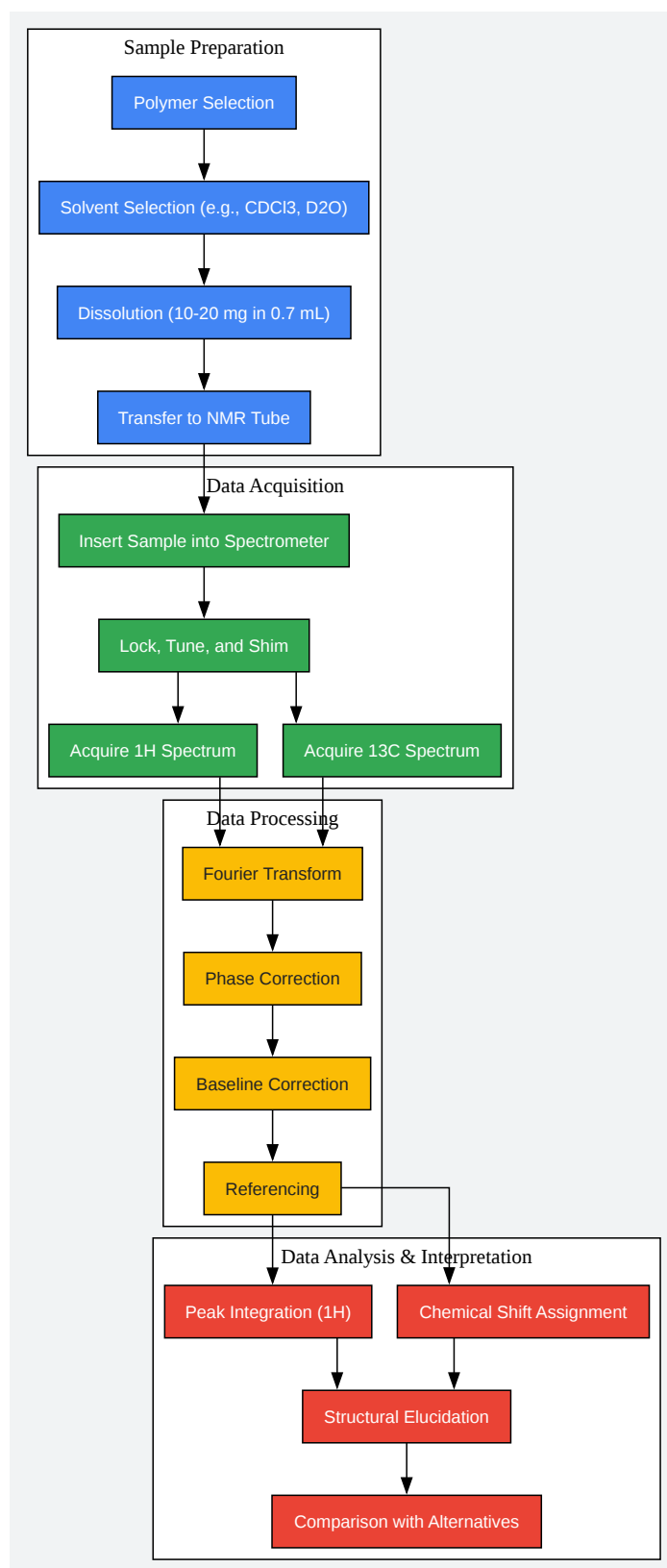
Data Interpretation and Structural Insights

The NMR data reveals key structural features of these polymers. For poly(**allyl glycidyl ether**), the ^1H NMR spectrum clearly shows the characteristic signals of the allyl group at approximately 4.0 ppm ($-\text{CH}_2-$), 5.9 ppm ($=\text{CH}-$), and 5.2 ppm ($=\text{CH}_2$).^[5] The polymerization temperature can induce isomerization of the allyl side chain to a cis-propenyl group, which is identifiable by the appearance of new signals, notably a doublet around 1.6 ppm for the new methyl group.

In comparison, poly(ethyl glycidyl ether) exhibits simpler side-chain signals corresponding to the ethyl group, with a quartet around 3.5 ppm and a triplet around 1.2 ppm.^[6] Poly(propylene glycol) diglycidyl ether, being a derivative of polypropylene glycol, shows more complex overlapping signals in the backbone region and a characteristic methyl doublet around 1.1 ppm.^{[7][8]} Poly(glycidyl methacrylate) has a distinct methacrylate backbone with characteristic signals for the α -methyl group (0.8-1.2 ppm) and the methylene protons of the backbone (1.8-2.1 ppm), in addition to the signals from the glycidyl side chain.^{[9][10]}

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of polymers.



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Caption: General workflow for polymer analysis using NMR spectroscopy.

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